ethyl N-bis(4-methylanilino)phosphorylcarbamate

Description

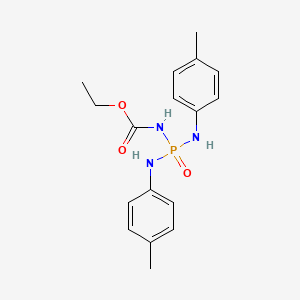

Ethyl N-bis(4-methylanilino)phosphorylcarbamate is an organophosphorus compound featuring a carbamate backbone functionalized with bis(4-methylanilino) groups. Its structure combines a phosphorylated carbamate core with aromatic amine substituents, making it a hybrid of phosphoramidate and carbamate chemistries.

Properties

CAS No. |

18639-03-7 |

|---|---|

Molecular Formula |

C17H22N3O3P |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

ethyl N-bis(4-methylanilino)phosphorylcarbamate |

InChI |

InChI=1S/C17H22N3O3P/c1-4-23-17(21)20-24(22,18-15-9-5-13(2)6-10-15)19-16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3,(H3,18,19,20,21,22) |

InChI Key |

NBWGSOFDDGNTBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 103685 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production: On an industrial scale, the production of NSC 103685 may involve large-scale reactors and continuous processing methods to achieve higher yields and purity.

Chemical Reactions Analysis

NSC 103685 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving NSC 103685 typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Substitution reactions can occur, where functional groups in NSC 103685 are replaced with other groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of NSC 103685 with modified functional groups.

Scientific Research Applications

NSC 103685 has a wide range of applications in scientific research, including:

Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Medicine: NSC 103685 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.

Industry: In industrial applications, NSC 103685 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of NSC 103685 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which NSC 103685 is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of phosphoryl, carbamate, and bis(anilino) moieties. Below is a detailed comparison with structurally related compounds, focusing on synthesis, electronic properties, and applications.

Core Structural Analog: Bis(aryl)aniline Derivatives

Compounds such as 4-bromo-N,N-bis(4-(methylthio)phenyl)aniline (Compound 1) and 4-bromo-N,N-bis(4-methoxyphenyl)aniline (Compound 2) share the bis(aryl)aniline framework but differ in substituents and functional groups (Table 1).

Key Findings :

- Substituent Effects : The electron-donating strength of aryl groups directly impacts optoelectronic performance. Methoxy groups in Compound 2 enhance hole mobility compared to methyl groups in the target compound, but methyl groups offer better hydrolytic stability .

Phosphorylated Carbamate Analogs

This compound’s phosphorus center may enable similar stability in harsh environments, though its application in electrochemistry remains unexplored .

Biological Activity

Ethyl N-bis(4-methylanilino)phosphorylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of ethyl chloroformate with bis(4-methylanilino)phosphoryl amine. The resulting compound features a phosphoryl group which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrate its effectiveness against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

- SNU-1 cells (gastric adenocarcinoma)

Table 1 summarizes the IC50 values observed in various studies:

These values suggest that the compound possesses a significant capacity to inhibit cell proliferation in these cancer types.

The mechanism by which this compound exerts its biological effects appears to involve interference with critical signaling pathways. Specifically, it has been shown to disrupt the Ras-PI3K-Akt and Ras-Raf-MEK-Erk pathways, which are crucial for cell survival and proliferation. The compound's ability to inhibit phosphorylation events within these pathways indicates its potential as a targeted therapeutic agent.

Study 1: Inhibition of Tumor Growth

In a preclinical study involving xenograft models of gastric cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics such as cisplatin. The combination therapy demonstrated enhanced efficacy, leading to greater tumor reduction and improved survival rates in treated animals compared to those receiving monotherapy.

Safety and Toxicity Profile

While the anticancer potential is promising, the safety profile of this compound is still under investigation. Preliminary toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cell lines or vital organs in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.